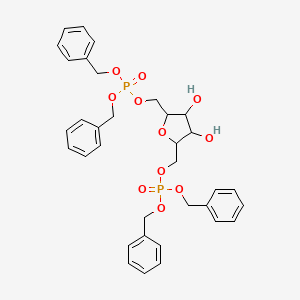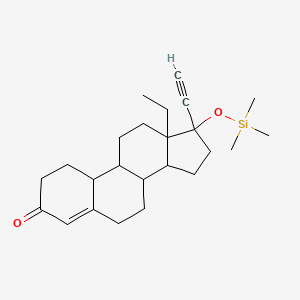
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) involves the reaction of 2,5-Anhydro-D-glucitol with dibenzyl phosphate under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction could lead to the formation of simpler sugar alcohols .
Wissenschaftliche Forschungsanwendungen
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound acts as an alpha-glucosidase inhibitor, which helps in controlling blood glucose levels.
Wirkmechanismus
The mechanism of action of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) involves its role as an alpha-glucosidase inhibitor. By inhibiting this enzyme, the compound reduces the breakdown of carbohydrates into glucose, thereby controlling postprandial hyperglycemia. This mechanism is particularly beneficial for diabetic patients. Additionally, the compound exhibits anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Anhydro-D-glucitol-1,6-diphosphate: Acts as a moderate stimulant of yeast pyruvate kinase and serves as an analog to 2,5-anhydro-D-mannitol 1,6-bisphosphate.
2,5-Anhydro-D-mannitol 1,6-bisphosphate: A potent allosteric activator of pyruvate kinase.
Uniqueness
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is unique due to its dual role as an alpha-glucosidase inhibitor and its anti-inflammatory and antioxidant properties. These characteristics make it a valuable compound for managing diabetes and its complications, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C34H38O11P2 |
|---|---|
Molekulargewicht |
684.6 g/mol |
IUPAC-Name |
dibenzyl [5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C34H38O11P2/c35-33-31(25-43-46(37,39-21-27-13-5-1-6-14-27)40-22-28-15-7-2-8-16-28)45-32(34(33)36)26-44-47(38,41-23-29-17-9-3-10-18-29)42-24-30-19-11-4-12-20-30/h1-20,31-36H,21-26H2 |
InChI-Schlüssel |
WDFLDGLHRHVJCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![16'-bromo-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12288654.png)
![6-[[6-Amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288656.png)

![[2-(2,3-Dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine](/img/structure/B12288680.png)



![(+/-)-Methyl-4-t-butoxycarbonylamino-3-(1-ethylpropyl)-4,5,6,6a-tetrahydro-3ah-cyclopenta [d]isoxazole-6-carboxylate](/img/structure/B12288699.png)




